Chloro[3-(dimethylamino)propyl]magnesium
Overview
Description
Chloro[3-(dimethylamino)propyl]magnesium is an organometallic compound with the molecular formula C5H12ClMgN. It is commonly used in organic synthesis, particularly in Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds. This compound is typically found as a colorless to pale yellow liquid and is highly reactive, especially in the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro[3-(dimethylamino)propyl]magnesium is synthesized by reacting 3-chloropropylamine with dimethyl magnesium. The reaction is usually carried out in an anhydrous environment to prevent the interference of moisture and oxygen, which can decompose the compound . The reaction is typically performed in a solvent such as tetrahydrofuran (THF) under an inert atmosphere, often using nitrogen or argon gas.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability and prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
Chloro[3-(dimethylamino)propyl]magnesium primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It reacts with various electrophiles, including aldehydes, ketones, and halogenated hydrocarbons .
Common Reagents and Conditions
Aldehydes and Ketones: Reacts to form secondary alcohols and ethers.
Halogenated Hydrocarbons: Produces olefins or alcohols.
These reactions are typically carried out in an anhydrous solvent like THF, under an inert atmosphere to prevent moisture from interfering with the reaction .
Major Products
The major products formed from these reactions include secondary alcohols, ethers, olefins, and alcohols, depending on the electrophile used in the reaction .
Scientific Research Applications
Chloro[3-(dimethylamino)propyl]magnesium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro[3-(dimethylamino)propyl]magnesium involves its role as a nucleophile in Grignard reactions. The compound donates electrons to electrophilic centers, forming carbon-carbon bonds. This process is facilitated by the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles .
Comparison with Similar Compounds
Chloro[3-(dimethylamino)propyl]magnesium can be compared with other Grignard reagents such as methylmagnesium chloride and phenylmagnesium bromide. While all these compounds serve as nucleophiles in organic synthesis, this compound is unique due to its specific reactivity and the presence of the dimethylamino group, which can influence the electronic properties of the compound .
Similar Compounds
Methylmagnesium Chloride: Used in similar nucleophilic addition reactions.
Phenylmagnesium Bromide: Another common Grignard reagent with distinct reactivity due to the phenyl group.
This compound stands out due to its unique structure and reactivity, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
magnesium;N,N-dimethylpropan-1-amine;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N.ClH.Mg/c1-4-5-6(2)3;;/h1,4-5H2,2-3H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPAITITALWALP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClMgN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154034-91-0, 19070-16-7 | |
Record name | Chloro[3-(dimethylamino-κN)propyl-κC]magnesium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154034-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnesium, chloro[3-(dimethylamino)propyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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